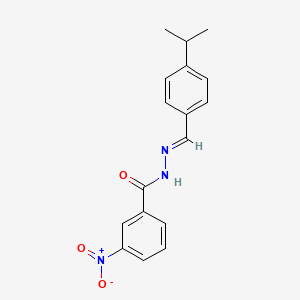

(E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide, commonly known as INHIBITOR-1, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. INHIBITOR-1 is a hydrazide derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.

科学的研究の応用

Sensor Development

- Hg2+ Sensor : A derivative of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH) was used to develop a selective heavy metal ion sensor, particularly for mercury (Hg2+). This involved the deposition of NBBSH derivatives on a glassy carbon electrode, showing enhanced sensitivity and stability in detecting Hg2+ concentrations in water samples (Hussain et al., 2017).

Polymer and Materials Science

- Photolabile Groups in Polymers : Derivatives like o-nitrobenzyl groups, closely related to (E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide, have been widely used in polymer and materials science. These groups enable alteration of polymer properties through irradiation, finding applications in photodegradable hydrogels, thin film patterning, and bioconjugates (Zhao et al., 2012).

Molecular Docking and Spectroscopic Studies

- Molecular Docking : A derivative, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, was synthesized and characterized, including molecular docking studies that suggested its potential as an anti-diabetic agent (Karrouchi et al., 2021).

Antimicrobial Activity

- Antimicrobial Evaluation : Various derivatives of hydrazides, including 4-nitrobenzylidene hydrazides, were synthesized and showed significant in vitro antimicrobial activity. The study indicated the importance of specific substituents for enhanced activity (Kumar et al., 2011).

Xanthine Oxidase Inhibitory Activity

- Aroylhydrazones and Xanthine Oxidase : A series of hydrazones, including (E)-N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide, were synthesized and showed strong xanthine oxidase inhibitory activities. This has implications in the development of treatments for diseases like gout and hyperuricemia (Han et al., 2022).

Antitubercular and Antimicrobial Agents

- Thiazolidinone Derivatives : N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole, synthesized from 2-amino-5-nitrothiazole, showed promising antibacterial, antifungal, and antitubercular activities (Samadhiya et al., 2014).

特性

IUPAC Name |

3-nitro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-12(2)14-8-6-13(7-9-14)11-18-19-17(21)15-4-3-5-16(10-15)20(22)23/h3-12H,1-2H3,(H,19,21)/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWQTALHZMGXGE-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2881871.png)

![3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine](/img/structure/B2881875.png)

![6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B2881877.png)

![Tert-butyl N-[(2,3,4-trihydroxyphenyl)methylamino]carbamate](/img/structure/B2881879.png)

![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2881889.png)

![6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine](/img/structure/B2881890.png)

![N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2881894.png)